molecular formula C15H15F3N2O2 B2875644 N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 938947-67-2

N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2875644
CAS No.: 938947-67-2
M. Wt: 312.292
InChI Key: PPSPPLCRJRMFGW-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclopentyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the cyclopentyl cyanide and trifluoromethylphenol derivatives. These intermediates are then coupled using acylation reactions under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted phenol derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)phenoxy]acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the cyanocyclopentyl group provides structural rigidity.

Comparison with Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

  • N-(1-cyanocyclopentyl)-2-(3-fluorophenoxy)acetamide

  • N-(1-cyanocyclopentyl)-2-(3-chlorophenoxy)acetamide

Uniqueness: N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)phenoxy]acetamide stands out due to its trifluoromethyl group, which significantly alters its chemical properties compared to similar compounds without this group

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c16-15(17,18)11-4-3-5-12(8-11)22-9-13(21)20-14(10-19)6-1-2-7-14/h3-5,8H,1-2,6-7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSPPLCRJRMFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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